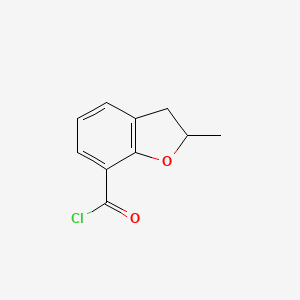

伊马替尼(哌啶)-N-氧化物

描述

Imatinib is used alone or together with other medicines to treat different types of cancer or bone marrow conditions . It prevents or stops the growth of cancer cells and is called an antineoplastic (cancer) agent .

Synthesis Analysis

Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis

The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .Chemical Reactions Analysis

A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N,N′-carbonyldiimidazole (CDI) as a condensing agent .Physical And Chemical Properties Analysis

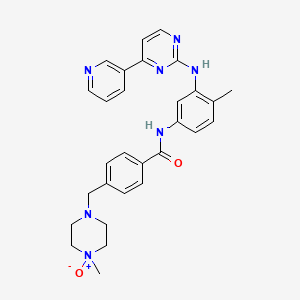

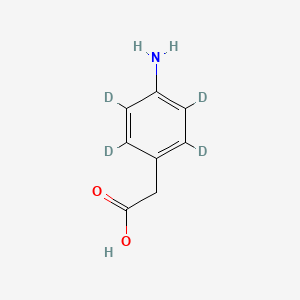

Imatinib (Piperidine)-N-oxide has a molecular formula of C29H31N7O2 and a molecular weight of 509.6 . A high efficiency, highly selective separation was achieved with an MS-compatible mobile phase based on 10 mM ammonium formate and 0.1% formic acid modifier .科学研究应用

伊马替尼,以格列卫或格力卫上市,被 FDA 批准用于治疗多种癌症,尤其是费城染色体阳性 (Ph+) 慢性粒细胞白血病 (CML)。它作为一种酪氨酸激酶抑制剂,专门针对癌细胞。它还因其物理化学性质、制备方法、分析方法、稳定性和降解途径而在各种条件下进行了研究,包括在应力条件下氧化成 N-氧化物 (Al-Hadiya、Bakheit 和 Abd-Elgalil,2014).

研究还重点关注了 CML 患者中伊马替尼及其 N-氧化物形式的浓度水平之间的关系。研究表明,对该药物反应良好和反应不佳的患者中,这些水平存在显着差异。ABCG2 和 SLCO1B3 等某些基因的遗传多态性与这些反应有关 (Omran、Abdelfattah、Moussa、Alieldin 和 Shouman,2020).

伊马替尼的代谢,包括转化为 N-氧化物代谢物,已在肝微粒体中得到表征。这些研究有助于了解该药物的代谢途径和与其他药物的潜在相互作用 (Ma、Xu 和 Shou,2009).

据报道,使用抗伊马替尼抗体开发了一种针对伊马替尼的超特异性和灵敏夹心 ELISA。该技术对于治疗药物监测和药代动力学研究非常有利,因为它与吡啶-N-氧化伊马替尼等代谢物的交叉反应性低 (Saita、Yamamoto、Hosoya、Yamamoto、Kimura、Narisawa 和 Shin,2017).

伊马替尼的新型代谢物,例如腺嘌呤二核苷酸磷酸 (ADP+) 偶联物,已在大鼠和人肝微粒体中被发现。这些发现有助于更深入地了解该药物的代谢途径和药物相互作用的潜在影响 (Ma、Subramanian、Xu、Schrag 和 Shou,2008).

在药物-药物相互作用领域,研究评估了伊马替尼与其他药物(例如伏立康唑)的联合使用,以了解它们的药代动力学和药效学相互作用。这些研究对于优化接受多种药物的患者的治疗策略至关重要 (Lin、Xie、Qiu、Chen 和 Xu,2019).

作用机制

- Imatinib (Piperidine)-N-oxide primarily targets the BCR-ABL tyrosine kinase. This fusion protein is present in all chronic myelogenous leukemia (CML) cells and is absent from nonmalignant cells. BCR-ABL is necessary and sufficient to induce leukemia .

- Additionally, Imatinib (Piperidine)-N-oxide inhibits other tyrosine kinases, depending on the type of cancer .

Target of Action

Mode of Action

安全和危害

Imatinib (Piperidine)-N-oxide is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

未来方向

属性

IUPAC Name |

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSADRWGPCQTOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652617 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

571186-91-9 | |

| Record name | 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-3-[5-(dimethylaminosulfonyl)-8-hydroxy-2-quinolyl]propionic acid](/img/structure/B563933.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)